molecular formula C20H18ClN3O3S B6063630 3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide

Katalognummer B6063630
Molekulargewicht: 415.9 g/mol
InChI-Schlüssel: QCZREWLSUICOCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in cytokine signaling pathways, which regulate immune responses, hematopoiesis, and inflammatory processes. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide is a selective inhibitor of JAK1 and JAK3, which are intracellular enzymes that play a crucial role in cytokine signaling pathways. JAKs are activated by cytokine receptors, leading to the phosphorylation of downstream signaling molecules, including signal transducers and activators of transcription (STATs). The phosphorylated STATs then translocate to the nucleus, where they regulate gene expression. By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation of STATs and downstream signaling pathways, leading to the suppression of cytokine production and the reduction of inflammation.
Biochemical and physiological effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), in preclinical studies. In clinical trials, this compound has been shown to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. This compound has also been shown to reduce the number of circulating T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. However, this compound has also been associated with an increased risk of infections, as JAKs are involved in the regulation of immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide is a selective inhibitor of JAK1 and JAK3, which makes it a valuable tool for studying the role of JAKs in cytokine signaling pathways and immune responses. This compound has been extensively studied in preclinical and clinical settings, which provides a wealth of data on its pharmacological properties and potential therapeutic applications. However, this compound has also been associated with an increased risk of infections, which may limit its use in certain experimental settings.

Zukünftige Richtungen

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide has shown promising results in the treatment of autoimmune diseases, but further studies are needed to determine its safety and efficacy in other indications. This compound has also been shown to have potential applications in the treatment of cancer, as JAKs are involved in the regulation of tumor growth and metastasis. Future studies should focus on the development of more selective JAK inhibitors with improved safety profiles and the identification of biomarkers that can predict response to JAK inhibitors.

Synthesemethoden

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide can be synthesized by several methods, including the reaction of 3-(4-methylphenyl)-4-(2-methylphenyl)-1,3-thiazolidin-2-one with 5-chloro-2-aminopyridine in the presence of triethylamine and acetic anhydride, followed by sulfonylation with chlorosulfonic acid and treatment with benzoyl chloride. The yield of the final product is typically around 30-40%.

Wissenschaftliche Forschungsanwendungen

3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit JAK1 and JAK3, leading to the suppression of cytokine signaling pathways and the reduction of inflammation. In clinical trials, this compound has demonstrated significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis. This compound has also shown promising results in the treatment of inflammatory bowel disease, although further studies are needed to determine its safety and efficacy in this indication.

Eigenschaften

IUPAC Name

3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13-5-3-4-6-17(13)23-20(25)15-8-7-14(2)18(11-15)28(26,27)24-19-10-9-16(21)12-22-19/h3-12H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZREWLSUICOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.